molecular formula C11H7F3N2O4 B13351463 Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate

Cat. No.: B13351463
M. Wt: 288.18 g/mol
InChI Key: HHLAZWWOIISFBP-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a cyano group, a nitro group, and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 4-(trifluoromethyl)benzoate followed by the introduction of a cyano group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources such as sodium cyanide for the cyano group introduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, ethanol.

    Hydrolysis: Sodium hydroxide, water.

Major Products Formed

    Reduction: Ethyl 5-amino-2-nitro-4-(trifluoromethyl)benzoate.

    Substitution: Ethyl 5-cyano-2-nitro-4-(substituted)benzoate.

    Hydrolysis: 5-cyano-2-nitro-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to a biochemical response. The nitro and cyano groups can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(trifluoromethyl)benzoate: Lacks the cyano and nitro groups, making it less reactive in certain chemical reactions.

    Ethyl 5-cyano-2-nitrobenzoate: Similar structure but without the trifluoromethyl group, affecting its chemical properties and applications.

Uniqueness

Ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The trifluoromethyl group enhances its stability and lipophilicity, while the cyano and nitro groups provide sites for further chemical modification.

Properties

Molecular Formula

C11H7F3N2O4

Molecular Weight

288.18 g/mol

IUPAC Name

ethyl 5-cyano-2-nitro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H7F3N2O4/c1-2-20-10(17)7-3-6(5-15)8(11(12,13)14)4-9(7)16(18)19/h3-4H,2H2,1H3

InChI Key

HHLAZWWOIISFBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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